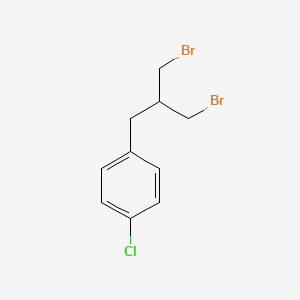

1-(3-Bromo-2-(bromomethyl)propyl)-4-chlorobenzene

Description

Properties

IUPAC Name |

1-[3-bromo-2-(bromomethyl)propyl]-4-chlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2Cl/c11-6-9(7-12)5-8-1-3-10(13)4-2-8/h1-4,9H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPPHLLDFOINIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CBr)CBr)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enhancing SmI₂-Mediated Bromination Yield

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-(bromomethyl)propyl)-4-chlorobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

1-(3-Bromo-2-(bromomethyl)propyl)-4-chlorobenzene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of biological systems and the development of bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-(bromomethyl)propyl)-4-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can participate in various chemical interactions, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with key analogs from the evidence:

Reactivity and Stability

Target Compound vs. Cyclopropane Analogs :

The cyclopropane-containing analogs (e.g., 1-[1-(bromomethyl)cyclopropyl]-4-chlorobenzene ) exhibit higher ring strain, increasing their susceptibility to ring-opening reactions under thermal or acidic conditions. In contrast, the target compound’s propyl chain lacks ring strain, likely enhancing its stability in similar conditions.Target Compound vs. Dihalobenzenes :

Simple dihalobenzenes like 1-bromo-3-chlorobenzene lack alkyl chains, resulting in lower molecular weight and steric hindrance. Their reactivity is dominated by aromatic electrophilic substitution, whereas the target compound’s alkyl chain facilitates nucleophilic substitution (e.g., SN2 at brominated sites).

Physicochemical Properties

Molecular Weight and Lipophilicity :

The target compound’s higher molecular weight (312.5 g/mol) and dual bromine atoms suggest greater lipophilicity compared to analogs like 4-bromo-2-chloro-1-cyclopropylbenzene (231.5 g/mol) . This property may enhance its utility in hydrophobic environments or as a pesticide intermediate, similar to bromopropylate derivatives .Boiling/Melting Points : While exact data are unavailable, the branched brominated alkyl chain in the target compound likely increases melting points compared to linear-chain analogs due to reduced molecular symmetry.

Biological Activity

1-(3-Bromo-2-(bromomethyl)propyl)-4-chlorobenzene is a halogenated aromatic compound with significant applications in organic synthesis and potential biological activities. This article explores its biological activity, including mechanisms of action, molecular targets, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated propyl group attached to a chlorobenzene ring, which influences its reactivity and biological interactions. The presence of both bromine and chlorine atoms enhances its electrophilic character, making it a suitable candidate for various chemical reactions.

The biological activity of this compound primarily involves:

- Nucleophilic Substitution : The bromine atom acts as a good leaving group, facilitating nucleophilic attack by various biological nucleophiles such as thiols and amines.

- Elimination Reactions : Adjacent hydrogen atoms can participate in elimination processes, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules.

- Oxidation and Reduction : The chlorobenzene moiety may undergo oxidation or reduction, affecting its reactivity towards cellular components.

Antimicrobial Activity

Research indicates that halogenated compounds like this compound exhibit antimicrobial properties. These compounds have been studied for their ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 50 µg/mL |

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The cytotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 25 | ROS generation |

| MCF-7 (breast) | 30 | Apoptosis induction |

Study on Halogenated Compounds

A comprehensive study evaluated the effects of several halogenated compounds, including this compound, on mammalian cell lines. The study found that exposure led to significant increases in cell death rates compared to controls, suggesting potential as an anticancer agent .

Environmental Impact Assessment

Another investigation focused on the environmental persistence of halogenated compounds. It was found that this compound exhibits moderate stability in aquatic environments, raising concerns about bioaccumulation and toxicity to aquatic organisms .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Bromo-2-(bromomethyl)propyl)-4-chlorobenzene, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The synthesis typically involves sequential alkylation and bromination steps. For example:

- Step 1 : Alkylation of 4-chlorobenzene with 3-bromo-2-(bromomethyl)propyl bromide under Friedel-Crafts conditions (using AlCl₃ as a catalyst in anhydrous dichloromethane) .

- Step 2 : Excess brominating agents (e.g., NBS or Br₂ in CCl₄) ensure complete bromination of the propyl chain.

- Optimization : Reaction temperature (0–5°C minimizes side reactions) and stoichiometric ratios (1.2:1 brominating agent:substrate) are critical. Purification via silica gel chromatography (hexane:ethyl acetate, 9:1) yields >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Look for aromatic protons (δ 7.2–7.5 ppm, doublet for para-substituted Cl) and methylene/methyl signals (δ 3.5–4.0 ppm for BrCH₂ groups) .

- GC-MS : Molecular ion peak at m/z 342 (C₁₀H₁₀Br₂Cl⁺) with fragmentation patterns confirming bromine isotopes (1:1 ratio for Br²⁷⁹ and Br²⁸¹) .

- X-ray Crystallography : Resolves steric hindrance in the bromomethyl-propyl chain (bond angles ~109.5°) .

Advanced Research Questions

Q. How does the electronic and steric profile of the brominated propyl chain influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Br groups activate the benzene ring for electrophilic substitution but deactivate the propyl chain toward nucleophilic attack. DFT calculations (B3LYP/6-31G*) show a partial positive charge on the benzylic carbon, favoring Pd-catalyzed coupling .

- Steric Effects : The bulky bromomethyl group hinders transmetalation in Suzuki reactions. Use of sterically hindered ligands (e.g., SPhos) improves yields (>75%) with arylboronic acids .

- Case Study : Coupling with 2-cyanoarylboronic esters produces biphenyl intermediates for phenanthridine synthesis, with reaction monitoring via TLC (Rf = 0.4 in hexane:EtOAc) .

Q. What computational strategies can predict the stability and degradation pathways of this compound under environmental conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess hydrolysis pathways (half-life ~120 days in aqueous media at pH 7) with OPLS-AA force fields.

- Degradation Products : GC-MS identifies debrominated intermediates (e.g., 4-chlorobenzyl alcohol) under UV exposure (λ = 254 nm) .

- Environmental Impact : QSAR models predict moderate bioaccumulation potential (logP = 3.8), necessitating controlled disposal via halogenated waste protocols .

Q. How can this compound serve as a key intermediate in the synthesis of kinase inhibitors (e.g., IKK2 inhibitors)?

- Methodological Answer :

- Step 1 : Suzuki coupling with pyridinylboronic acids introduces heterocyclic moieties. Catalyst screening (Pd(OAc)₂/XPhos) optimizes regioselectivity .

- Step 2 : Subsequent nucleophilic substitution replaces bromine with amines (e.g., morpholine) to enhance solubility (logD = 1.2) .

- Biological Testing : IC₅₀ values against IKK2 are determined via kinase assays (ATP-Glo™), with structural analogs showing <100 nM activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.